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molecular formula C10H18O3 B8797931 Pentyl 4-oxovalerate CAS No. 20279-49-6

Pentyl 4-oxovalerate

Cat. No. B8797931
M. Wt: 186.25 g/mol
InChI Key: NLDFWNCRMVSDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07153996B2

Procedure details

A 5 cc autoclave is charged with 1 cc of iso-octane and 1 cc of an aqueous solution containing 2 mmoles of levulinic acid and 2 mmoles of formic acid. 5 wt. % sulfuric acid is added as a catalyst. The reactor is pressurized to 0.69 MPa with 1-pentene and heated to 75° C. for 5 hours while maintaining a constant pressure of 1-butene. After cooling, the organic phase is separated. A mixture of pentyl formate and pentyl levulinate is formed as product.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
1 mL
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=[O:5].C(O)=O.S(=O)(=O)(O)O.[CH2:17]=[CH:18][CH2:19][CH2:20][CH3:21].C=CCC>C(CC(C)(C)C)(C)C>[C:1]([O:8][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=[O:5]

Inputs

Step One
Name
Quantity
2 mmol
Type
reactant
Smiles
C(CCC(=O)C)(=O)O
Name
Quantity
2 mmol
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCC
Step Five
Name
aqueous solution
Quantity
1 mL
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(C)CC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
ADDITION
Type
ADDITION
Details
A mixture of pentyl formate

Outcomes

Product
Name
Type
product
Smiles
C(CCC(=O)C)(=O)OCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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